![molecular formula C25H30N4O6S B11213898 3,4-Dihydro-5-methyl-3-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]-4-oxo-N-(3,4,5-trimethoxyphenyl)thieno[2,3-d]pyrimidine-6-carboxamide CAS No. 451459-09-9](/img/structure/B11213898.png)
3,4-Dihydro-5-methyl-3-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]-4-oxo-N-(3,4,5-trimethoxyphenyl)thieno[2,3-d]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-METHYL-3-[2-(3-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-4-OXO-N-(3,4,5-TRIMETHOXYPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thienopyrimidine core, a piperidine moiety, and a trimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-3-[2-(3-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-4-OXO-N-(3,4,5-TRIMETHOXYPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-METHYL-3-[2-(3-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-4-OXO-N-(3,4,5-TRIMETHOXYPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the compound.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
5-METHYL-3-[2-(3-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-4-OXO-N-(3,4,5-TRIMETHOXYPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-METHYL-3-[2-(3-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-4-OXO-N-(3,4,5-TRIMETHOXYPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-Methylpiperidine: A simpler piperidine derivative used in various chemical syntheses.
Trimethoxyphenyl derivatives: Compounds containing the trimethoxyphenyl group, known for their biological activities.
Thienopyrimidine derivatives: Compounds with a thienopyrimidine core, often studied for their pharmacological properties.
Uniqueness
5-METHYL-3-[2-(3-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-4-OXO-N-(3,4,5-TRIMETHOXYPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its complex structure allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
451459-09-9 |
|---|---|
Molecular Formula |
C25H30N4O6S |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
5-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-4-oxo-N-(3,4,5-trimethoxyphenyl)thieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C25H30N4O6S/c1-14-7-6-8-28(11-14)19(30)12-29-13-26-24-20(25(29)32)15(2)22(36-24)23(31)27-16-9-17(33-3)21(35-5)18(10-16)34-4/h9-10,13-14H,6-8,11-12H2,1-5H3,(H,27,31) |
InChI Key |
LNDLBMKKCVWBFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)CN2C=NC3=C(C2=O)C(=C(S3)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


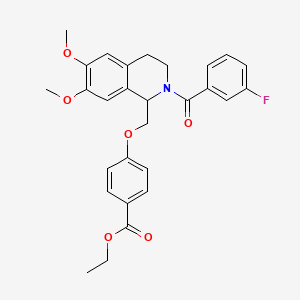
![N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide](/img/structure/B11213829.png)
![[3-Amino-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](3-bromophenyl)methanone](/img/structure/B11213835.png)
![4-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11213837.png)
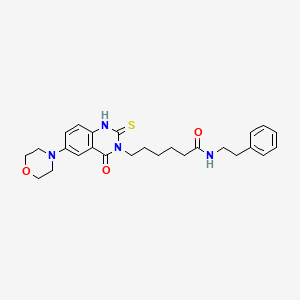
![2-((4-ethylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B11213845.png)

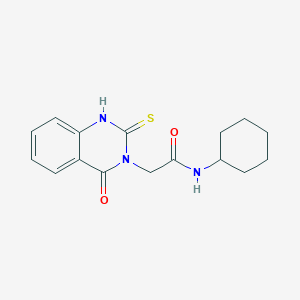
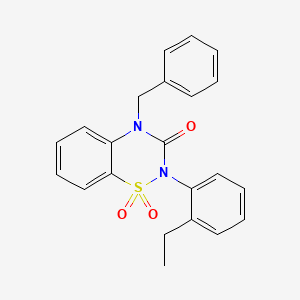
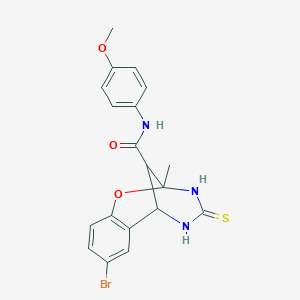
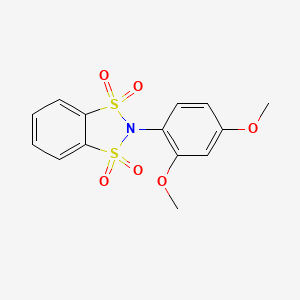
![3-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11213884.png)
![1-(2,3-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11213905.png)
![3-hydroxy-3-(3-nitrophenyl)-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11213906.png)
